Product packaging for Lapachol, sodium salt(Cat. No.:CAS No. 57414-00-3)

Lapachol, sodium salt

Cat. No.: B1262050
CAS No.: 57414-00-3
M. Wt: 265.26 g/mol
InChI Key: CDAVGRAVEFHYJH-UHFFFAOYSA-N
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Description

Contextualization within the Naphthoquinone Class of Natural Products

Lapachol (B1674495) belongs to the extensive class of organic compounds known as naphthoquinones. hmdb.ca These compounds are characterized by a naphthoquinone moiety, which consists of a benzene (B151609) ring fused to a quinone ring. hmdb.ca Naphthoquinones are widely distributed in nature, found in various plants, fungi, and bacteria. mdpi.com They play a crucial role in various biochemical processes and are recognized for a wide array of biological activities, including antibacterial, antifungal, antiprotozoal, and anticancer properties. researchgate.net

Lapachol itself is a yellow crystalline substance first isolated in 1882 from the bark of the Tabebuia avellanedae tree. nih.gov It is a 2-hydroxy-3-(3-methyl-2-butenyl)-1,4-naphthoquinone and is considered a significant secondary metabolite. researchgate.netnih.gov The structural relationship of lapachol to vitamin K has been noted, although it does not exhibit antihemorrhagic activity. drugfuture.com

Rationale for Research into Lapachol, Sodium Salt: Enhanced Solubility for Biological Investigations

A significant hurdle in the clinical and experimental application of lapachol is its low aqueous solubility. nih.gov This poor solubility limits its bioavailability and makes it challenging to administer in biological systems for research purposes. nih.gov To overcome this limitation, researchers have focused on the synthesis of lapachol's sodium salt.

The conversion of lapachol to its sodium salt is achieved by treating it with a base such as sodium hydroxide (B78521) or sodium carbonate. scbt.comfrontiersin.orgnih.gov This process results in a bright red sodium salt that is significantly more soluble in aqueous solutions. drugfuture.comscbt.com This enhanced solubility is a critical factor that facilitates more effective in vitro and in vivo studies, allowing for a more accurate assessment of its biological activities. nih.govtaylorandfrancis.com For instance, while lapachol was found to be inactive against L1210 leukemia, its sodium salt demonstrated activity. taylorandfrancis.com

The synthesis of the sodium salt is a straightforward process. For example, treating lapachol with sodium hydroxide for 24 hours can yield the sodium salt with high efficiency. nih.gov This improved solubility allows for better drug delivery and more reliable experimental outcomes in biomedical research. nih.gov

Overview of Key Research Areas and Unexplored Scientific Questions

The enhanced solubility of this compound has opened doors to extensive research into its therapeutic potential. Key areas of investigation include its anticancer and antiparasitic properties.

Anticancer Research: Lapachol and its derivatives, including the sodium salt, have demonstrated significant anticancer activity in both in vitro and in vivo studies. researchgate.net Research has shown that these compounds can interfere with the growth of cancer cells by affecting DNA-related processes. researchgate.net The sodium salt of lapachol, in particular, has been noted for its activity against certain types of leukemia. taylorandfrancis.com The mechanism of action is thought to involve the inhibition of DNA and RNA synthesis in neoplastic cells. medchemexpress.com

Antiparasitic Research: Lapachol and its analogues have shown promising activity against various parasites. medchemexpress.comthegoodscentscompany.com Studies have demonstrated its effectiveness against Leishmania and Trypanosoma cruzi, the parasites responsible for leishmaniasis and Chagas disease, respectively. researchgate.netthegoodscentscompany.com The enhanced solubility of the sodium and potassium salts of lapachol has been beneficial in these investigations. scielo.br

Unexplored Scientific Questions: Despite the promising findings, several scientific questions remain. The precise mechanisms of action of this compound in both cancer and parasitic diseases are not fully elucidated. Further research is needed to understand the specific molecular targets and signaling pathways involved. The potential for drug resistance and the long-term effects of treatment are also areas that require more in-depth investigation. Additionally, while the sodium salt improves solubility, optimizing drug delivery systems to enhance bioavailability and minimize potential side effects remains a key challenge for future research. nih.govlibraryofagartha.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14NaO3+ B1262050 Lapachol, sodium salt CAS No. 57414-00-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

57414-00-3

Molecular Formula

C15H14NaO3+

Molecular Weight

265.26 g/mol

IUPAC Name

sodium;4-hydroxy-3-(3-methylbut-2-enyl)naphthalene-1,2-dione

InChI

InChI=1S/C15H14O3.Na/c1-9(2)7-8-12-13(16)10-5-3-4-6-11(10)14(17)15(12)18;/h3-7,16H,8H2,1-2H3;/q;+1

InChI Key

CDAVGRAVEFHYJH-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)C.[Na+]

Canonical SMILES

CC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)C.[Na+]

Other CAS No.

57414-00-3

Synonyms

2-hydroxy-3-(3-methyl-2-butenyl)-1,4-naphtho-quinone
lapachol
lapachol, sodium salt
NSC-11905

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Lapachol for Research Applications

Synthesis of Lapachol (B1674495), Sodium Salt

The preparation of lapachol's sodium salt is a critical step for enhancing its solubility in aqueous media, a desirable property for many research applications. The synthesis is typically a two-step process: first, the synthesis of lapachol itself, followed by its conversion to the sodium salt.

Several strategic pathways have been developed for the synthesis of lapachol, often utilizing lawsone (2-hydroxy-1,4-naphthoquinone) as a key precursor.

Knoevenagel Condensation and Reduction: A one-pot methodology involves an initial Knoevenagel condensation of lawsone, followed by a reduction catalyzed by formic acid, to produce lapachol with a reported yield of 78%. nih.gov

Alkylation of Lawsone Salts: Another approach involves the alkylation of a lawsone salt. The lithium salt of lawsone, prepared in situ using lithium hydride, can be alkylated with 3,3-dimethylallyl bromide to yield lapachol. semanticscholar.org Similarly, the condensation of the silver salt of lawsone with dimethyl allyl bromide has also been reported as a synthetic route. scribd.com

Direct Reaction with Allylic Bromide: A more direct method involves the reaction of lawsone with 1-bromo-3-methyl-2-butene in the presence of sodium iodide and a weak base like triethylamine (B128534). google.comgoogle.com This approach avoids the pre-formation of the lawsone salt.

Once lapachol is obtained, it is converted to its sodium salt. This is achieved by treating lapachol with sodium hydroxide (B78521) (NaOH). nih.gov The resulting dark red sodium salt is readily soluble in water. scribd.com

Optimization of reaction conditions is crucial for maximizing yield and purity.

For the synthesis of lapachol from lawsone and 1-bromo-3-methyl-2-butene, the reaction is typically stirred vigorously at room temperature for one hour and then heated to 45°C in a dimethylsulfoxide (DMSO) solvent under an Argon atmosphere. google.com

The conversion to the sodium salt is generally straightforward. A common procedure involves treating the synthesized lapachol with NaOH for 24 hours to ensure complete conversion. nih.gov

Table 1: Optimized Reaction Parameters for Lapachol Synthesis

Starting MaterialsReagents/CatalystsSolventTemperatureTimeKey Product
Lawsone, 1-bromo-3-methyl-2-buteneSodium Iodide, TriethylamineDMSO45°C1 hourLapachol
LapacholNaOH-Room Temperature24 hoursLapachol, sodium salt

The yield of lapachol synthesis can be significantly influenced by the chosen pathway. While direct alkylation of lawsone has reported yields of around 40%, the Knoevenagel condensation/reduction route can achieve yields as high as 78%. nih.govsemanticscholar.org The subsequent conversion to the sodium salt is highly efficient, with reported yields of 95%. nih.gov

Purification is essential to obtain a high-purity product. Lapachol can be purified through recrystallization from solvents like hexane (B92381) or ethanol. google.comnih.gov For the sodium salt, after the reaction is complete, the mixture is concentrated under reduced pressure, and the resulting solid residue is washed with dichloromethane (B109758) and petroleum ether to afford a pure solid. nih.gov

Optimized Reaction Conditions and Parameters

Chemical Modifications and Analogue Synthesis for Structure-Activity Exploration

The lapachol scaffold is a valuable template for creating new molecules. By modifying its structure, researchers can explore how these changes affect biological activity.

Thiosemicarbazones and semicarbazones are classes of compounds known for their biological activities. Their derivatives of lapachol have been synthesized for research purposes. nih.govcore.ac.uk

The general synthesis involves the reaction of lapachol with either thiosemicarbazide (B42300) or semicarbazide (B1199961) hydrochloride. nih.govcore.ac.uk

Thiosemicarbazone Synthesis: A suspension of lapachol in water is treated with NaOH to form a dark red solution of the sodium salt. An aqueous-methanolic solution of thiosemicarbazide is then added dropwise with constant stirring. The reaction mixture is stirred for approximately 21 hours and then neutralized with hydrochloric acid (HCl) to precipitate the product. The crude product is filtered, washed, and recrystallized from a methanol (B129727) and acetone (B3395972) mixture, yielding an orange crystalline solid with a 73% yield. nih.gov

Semicarbazone Synthesis: The procedure is similar to the thiosemicarbazone synthesis. Lapachol is dissolved in NaOH, and an aqueous-methanolic solution of semicarbazide is added. The mixture is stirred for about 23 hours before neutralization with HCl. The resulting crude product is filtered and washed. This reaction has a reported yield of 13%. nih.gov

Table 2: Synthesis of Lapachol Derivatives

DerivativeKey ReagentReaction TimeYieldReference
ThiosemicarbazoneThiosemicarbazide~21 hours73% nih.gov
SemicarbazoneSemicarbazide~23 hours13% nih.gov

Naphthoxazoles derived from lapachol are another class of compounds synthesized for research, particularly as potential fluorescent probes. scielo.br

A key synthetic route is the Debus-Radziszewski reaction, which involves the condensation of lapachol with various aldehydes. scielo.brscielo.br For instance, three different 2-substituted naphthoxazoles, designated LOX1 (phenyl group), LOX2 (2-hydroxyphenyl group), and LOX3 (4-fluorophenyl group), have been synthesized using this method. scielo.br

The synthesis is carried out in ethanol, which serves as a more environmentally and economically viable solvent, leading to shorter reaction times (40 minutes to 2 hours) and satisfactory yields. scielo.br Another reported method involves the nucleophilic condensation of lapachol with aromatic aldehydes in an ammonium (B1175870) medium. researchgate.net The purification of these derivatives can be achieved using techniques like column chromatography or high-speed counter-current chromatography. scielo.brresearchgate.net

Table 3: Synthesis of Naphthoxazole Derivatives from Lapachol

DerivativeAldehyde ReagentReaction TimeYieldReference
LOX1Benzaldehyde2 hours19.6% scielo.br
LOX22-Hydroxybenzaldehyde40 minutes43.3% scielo.br
LOX34-Fluorobenzaldehyde1 hour 20 minutesNot specified in abstract scielo.br

Formulation of Lapachol-Metal Nanoparticle Complexes (e.g., Silver and Copper)

The synthesis of lapachol-metal nanoparticle complexes, particularly with silver (Ag) and copper (Cu), has been a subject of research interest. These formulations are typically achieved through chemical reduction methods where lapachol itself can act as a reducing and stabilizing agent. cabidigitallibrary.org The general approach involves the reaction of a metal salt solution with a lapachol solution under controlled conditions of pH, temperature, and time. cabidigitallibrary.orgresearcherslinks.com

For the synthesis of lapachol-silver nanoparticles (AgNPs), a common method is the Turkevich method. cabidigitallibrary.org This involves treating an aqueous solution of silver nitrate (B79036) (AgNO₃) with a lapachol solution. researcherslinks.com The reaction is typically conducted at a slightly alkaline pH (around 7.6) and a moderately elevated temperature (e.g., 40°C) for several hours. cabidigitallibrary.orgresearcherslinks.com The formation of nanoparticles is often indicated by a color change in the reaction mixture, from light red to dark brown. cabidigitallibrary.org Sodium hydroxide is used to adjust the pH. cabidigitallibrary.orgresearcherslinks.com

Similarly, lapachol-copper nanoparticles (CuNPs) are synthesized by reacting a copper salt, such as copper acetate (B1210297) tetrahydrate (Cu(CH₃COO)₂·4H₂O), with a lapachol solution. researcherslinks.com This reaction is also performed under controlled pH (around 7.8) and temperature (40°C) conditions, with a noticeable color change from light red to dark purple signifying the formation of copper nanoparticles. researcherslinks.com

The characterization of these lapachol-metal nanoparticle complexes is crucial to confirm their formation and determine their properties. Techniques such as UV-Visible (UV-Vis) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Scanning Electron Microscopy (SEM) are employed. researcherslinks.comresearchgate.net UV-Vis spectroscopy confirms the formation of nanoparticles by detecting characteristic surface plasmon resonance peaks, which are found at approximately 415 nm for silver nanoparticles and 560 nm for copper nanoparticles. cabidigitallibrary.orgresearcherslinks.com SEM analysis is used to determine the size and morphology of the synthesized nanoparticles. researchgate.netresearcherslinks.com Studies have reported the successful synthesis of silver nanoparticles with a size of around 6 nm and copper nanoparticles of about 30 nm. researcherslinks.com

Below is a data table summarizing the synthesis parameters and characterization findings for lapachol-metal nanoparticle complexes.

ParameterLapachol-Silver NanoparticlesLapachol-Copper Nanoparticles
Metal Salt 1 mM Silver Nitrate (AgNO₃) researcherslinks.com1 mM Copper Acetate Tetrahydrate researcherslinks.com
Lapachol Conc. 1 mM researcherslinks.com1 mM researcherslinks.com
Reactant Ratio 1:1 (optimized) cabidigitallibrary.org1:1 (optimized) researcherslinks.com
pH 7.6 cabidigitallibrary.orgresearcherslinks.com7.8 researcherslinks.com
Temperature 40°C cabidigitallibrary.orgresearcherslinks.com40°C researcherslinks.com
Reaction Time 3 hours cabidigitallibrary.orgresearcherslinks.com5 hours researcherslinks.com
Visual Change Light red to dark brown cabidigitallibrary.orgLight red to dark purple researcherslinks.com
UV-Vis Peak 415 nm cabidigitallibrary.orgresearcherslinks.com560 nm researcherslinks.com
Particle Size (SEM) ~6 nm researcherslinks.com~30 nm researcherslinks.com

Advanced Synthetic Approaches for Lapachol and Related Structural Analogues

Advanced synthetic strategies for lapachol and its structural analogues aim to improve yields, create novel derivatives, and explore different chemical transformations. These methods move beyond simple isolation and focus on targeted chemical modifications.

One approach involves modifying the standard synthesis of lapachol itself. A preparative synthesis of lapachol can be achieved by reacting 2-hydroxy-1,4-naphthoquinone (B1674593) with 1-bromo-3-methyl-2-butene. google.com Unlike traditional methods that require the formation of a metal salt of the naphthoquinone using strong inorganic bases, this process utilizes a weak organic base like triethylamine in dimethyl sulfoxide (B87167) (DMSO). google.com This method avoids the initial step of forming a lithium or potassium salt, streamlining the process. google.com

The chemical transformation of lapachol into other naturally occurring naphthoquinones or novel analogues is another significant area of research. For instance, lomatiol, a structural analogue of lapachol, has been synthesized from lapachol with a high yield (90%) through oxidation with selenium dioxide (SeO₂). rsc.org This provides an efficient route to a related natural product that is otherwise obtained in very low yields from natural or microbial sources. rsc.org The Hooker oxidation represents another specific and intricate transformation, where the alkyl side chain of lapachol is shortened by one carbon unit to produce norlapachol. colab.ws This one-pot reaction proceeds through a complex mechanism involving a labile o-diquinone intermediate and a benzilic acid rearrangement. colab.ws

Furthermore, extensive research has been conducted on the derivatization of the lapachol structure to create a wide range of analogues with potential applications. This includes the synthesis of:

Thiosemicarbazone and Semicarbazone Derivatives: These are synthesized by reacting lapachol with thiosemicarbazide and semicarbazide, respectively. researchgate.net

Heterocycle-fused Naphthoquinones: The basic naphtho[2,3-b]furan-4,9-dione (B1206112) structure of lapacho quinones can be modified. For example, 8-hydroxynaphtho[2,3-b]thiophene-4,9-diones and their substituted derivatives have been synthesized. nih.gov

Glycosylated Derivatives: Lapachol-based glycosides and glycosyl triazoles have been synthesized. researchgate.net This involves multi-step processes, including the creation of glycosyl azides and their subsequent reaction with O-propargyllapachol via a copper-catalyzed azide-alkyne cycloaddition. researchgate.net

Other Analogues: Unprecedented derivatives have been created through multi-step syntheses, such as a derivative resulting from a reaction sequence involving lapachol, aimed at improving its biological activity profile. researchgate.net

These advanced synthetic approaches provide access to a diverse library of lapachol-related compounds, enabling further investigation into their chemical and biological properties.

Synthetic ApproachStarting Material(s)Key Reagents/ConditionsProduct(s)
Lapachol Synthesis 2-hydroxy-1,4-naphthoquinone, 1-bromo-3-methyl-2-butene google.comSodium iodide, Triethylamine, DMSO google.comLapachol google.com
Oxidation to Lomatiol Lapachol rsc.orgSelenium dioxide (SeO₂) rsc.orgLomatiol rsc.org
Hooker Oxidation Lapachol colab.wsOxidative conditions (e.g., KMnO₄, NaIO₄) colab.wsNorlapachol colab.ws
Semicarbazone Synthesis Lapachol, Semicarbazide researchgate.netReaction in a suitable solvent researchgate.netLapachol Semicarbazone researchgate.net
Thiosemicarbazone Synthesis Lapachol, Thiosemicarbazide researchgate.netReaction in a suitable solvent researchgate.netLapachol Thiosemicarbazone researchgate.net
Glycosyl Triazole Synthesis O-propargyllapachol, Glycosyl azides researchgate.netCu(OAc)₂·H₂O, Sodium ascorbate (B8700270) researchgate.netLapachol-based Glycosyl Triazoles researchgate.net

Advanced Analytical Characterization and Methodologies

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods provide fundamental insights into the atomic and molecular structure of Lapachol (B1674495), sodium salt, by measuring its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For lapachol and its derivatives, ¹H and ¹³C NMR spectra provide a detailed map of the carbon and hydrogen framework. scielo.brresearchgate.net Spectra are typically recorded in a deuterated solvent like dimethyl sulfoxide (B87167) (DMSO-d6). scielo.br

In the case of Lapachol, the ¹H NMR spectrum shows characteristic signals for the aromatic protons of the naphthoquinone ring, the vinyl proton of the butenyl side chain, and the methyl groups. The ¹³C NMR spectrum complements this by showing distinct signals for the carbonyl carbons, the hydroxyl-bearing carbon, and other carbons in the aromatic and aliphatic parts of the molecule. scribd.com

The formation of the sodium salt from lapachol involves the deprotonation of the hydroxyl group (-OH) to form an alkoxide (-O⁻Na⁺). This structural change would lead to predictable shifts in the NMR spectra. Specifically, the disappearance of the hydroxyl proton signal in the ¹H NMR spectrum would be the most direct evidence of salt formation. Furthermore, the electron-donating effect of the resulting alkoxide would cause upfield shifts (to lower ppm values) for the adjacent carbons and protons in both the ¹H and ¹³C NMR spectra compared to the parent lapachol.

Table 1: Representative ¹³C NMR Chemical Shift Assignments for Lapachol Note: Data is for the parent compound, Lapachol. Shifts for the sodium salt would be altered due to deprotonation.

Carbon AtomChemical Shift (δ) in ppm
1181.61
2152.67
3123.41
4184.50
5126.68
6134.75
7132.77
8125.97
9129.37
10132.80
Source: Adapted from literature data. scribd.com

High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) is a powerful technique for determining the elemental composition and exact mass of a compound with high accuracy. scielo.brwaters.com For Lapachol and its derivatives, HRMS-ESI analysis is critical for confirming the molecular formula. scielo.brrsc.org

The analysis can be performed in both positive and negative ion modes. In positive ion mode, lapachol is often detected as a protonated molecule [M+H]⁺ or as a sodium adduct [M+Na]⁺. rsc.org The presence of a prominent [M+Na]⁺ ion is particularly relevant. In negative ion mode, lapachol readily forms a deprotonated molecule [M-H]⁻, which corresponds to the lapachol anion present in the sodium salt. researchgate.net

Collision-induced dissociation (CID) experiments on these ions provide structural information through characteristic fragmentation patterns. researchgate.netrsc.org For instance, the fragmentation of the protonated molecule often involves losses of water (H₂O) and isobutylene (B52900) (C₄H₈), while the deprotonated molecule undergoes fragmentation through the elimination of radical species. researchgate.net These fragmentation pathways help to confirm the core structure of the naphthoquinone and the nature of the side chain. researchgate.net

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about conjugated systems within a molecule. In research, it has been effectively used to monitor the synthesis of metal nanoparticles using lapachol as a reducing and capping agent. researcherslinks.comcabidigitallibrary.org

This process often involves preparing a solution of Lapachol with sodium hydroxide (B78521), resulting in a dark red solution of the sodium salt. scielo.br The formation of silver or copper nanoparticles is then initiated, leading to a distinct color change. researcherslinks.comcabidigitallibrary.org UV-Vis spectroscopy is used to monitor this transformation by tracking the appearance of the surface plasmon resonance (SPR) peak characteristic of the nanoparticles. For instance, silver nanoparticles synthesized with lapachol show an absorption peak around 415 nm, while copper nanoparticles exhibit a peak at approximately 560 nm. researcherslinks.comcabidigitallibrary.orgresearchgate.net The technique is also employed in studies of lapachol's interaction with biological macromolecules like DNA, where changes in the absorption spectrum indicate binding events. scielo.brresearchgate.net

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. wikipedia.org The FT-IR spectrum of lapachol shows characteristic absorption bands that confirm its structure. cabidigitallibrary.orgresearchgate.net

For Lapachol, sodium salt, the most significant change in the FT-IR spectrum compared to lapachol would be related to the hydroxyl group. The broad peak characteristic of the O-H stretching vibration in lapachol (typically around 3400 cm⁻¹) would be absent in the spectrum of the anhydrous sodium salt. cabidigitallibrary.org This absence serves as strong evidence of the deprotonation of the hydroxyl group and the formation of the salt. Other key peaks, such as the C=O stretching of the carbonyl groups and the C=C stretching of the aromatic ring, would remain, although their positions might shift slightly due to the change in the electronic structure.

Table 2: Comparison of Key FT-IR Spectral Bands for Lapachol and Expected for its Sodium Salt

Functional GroupLapachol (cm⁻¹)This compound (Expected, cm⁻¹)
Hydroxyl (O-H) stretch~3400 (broad)Absent
Saturated C-H stretch~2900~2900
Carbonyl (C=O) stretch~1710-1660Shifted slightly
Aromatic C=C stretch~1502-1490Shifted slightly
Source: Adapted from literature data. cabidigitallibrary.orgresearchgate.net

UV-Visible Spectroscopy in Research Contexts (e.g., for nanoparticle formation)

Chromatographic Methods for Purity Assessment and Stability Studies

Chromatographic techniques are essential for separating components in a mixture, making them ideal for assessing the purity of this compound, and studying its stability over time, especially in biological fluids.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) combines the high separation efficiency of UPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.govmdpi.com This makes it the preferred method for the quantitative analysis of drugs and metabolites in complex biological matrices such as plasma or bile. researchgate.netmdpi.com

For the analysis of this compound, in a biological sample, a UPLC-MS/MS method would typically involve a simple sample preparation step, such as protein precipitation with acetonitrile, to extract the analyte. mdpi.com The extract would then be injected into the UPLC system, where the compound is separated from endogenous matrix components on a reverse-phase column (e.g., C18). mdpi.com

Following chromatographic separation, the analyte enters the mass spectrometer. Quantification is achieved using electrospray ionization in multiple reaction monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. mdpi.com In MRM, a specific precursor ion (e.g., the deprotonated lapachol molecule, [M-H]⁻) is selected and fragmented, and a specific product ion is monitored. This highly specific transition allows for accurate quantification even at very low concentrations and helps to avoid interference from other components in the matrix. nih.gov The method can be validated for linearity, accuracy, precision, and stability, making it suitable for pharmacokinetic studies. mdpi.com

Thin-Layer Chromatography (TLC) in Isolation and Purity Monitoring

Thin-Layer Chromatography (TLC) is a versatile and rapid analytical technique used for separating mixtures, identifying compounds, and assessing purity. umass.edubyjus.com In the context of lapachol and its derivatives, TLC plays a crucial role in monitoring the progress of synthesis and purification. scielo.brnih.gov

The principle of TLC involves the separation of components in a mixture based on their differential affinities for a stationary phase (typically a thin layer of silica (B1680970) gel or alumina (B75360) on a plate) and a mobile phase (a solvent or solvent mixture). umass.edubyjus.com Compounds with a higher affinity for the stationary phase travel shorter distances up the plate, while those with a higher affinity for the mobile phase travel further. byjus.com This differential migration results in the separation of the mixture's components into distinct spots. The retention factor (Rf value), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and is used for identification. byjus.com

In research involving lapachol, TLC is employed to confirm its presence in extracts and to monitor its purification. researchgate.netcabidigitallibrary.org For instance, after extraction from natural sources like the heartwood of Tabebuia species, TLC can be used to verify the successful isolation of lapachol. scielo.br The purity of synthesized lapachol can also be validated using TLC, where a single spot indicates a high degree of purity. jbth.com.br One study reported an Rf value of 0.77 for standard lapachol, providing a benchmark for comparison. researchgate.net Another study documented an Rf value of 0.51 for their synthesized and purified lapachol. jbth.com.br

The technique is also instrumental in monitoring chemical reactions. For example, during the synthesis of lapachol derivatives like thiosemicarbazones and semicarbazones, TLC can track the consumption of the lapachol starting material and the formation of the product. nih.gov Similarly, in the synthesis of complex metal-containing compounds of lapachol, comparative TLC can confirm the successful incorporation of lapachol into the complex. jbth.com.br

Table 1: Reported TLC Data for Lapachol

Reference Reported Rf Value Context
researchgate.net0.77Comparison with lapachol found in a fungal extract.
jbth.com.br0.51Purity validation of synthesized lapachol.

Thermal and Morphological Analyses for Material Science Research

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. torontech.com It is widely used to characterize the thermal properties of materials, including melting point, crystallization behavior, and phase transitions. torontech.comuniv-rouen.fr

In the study of lapachol and its formulations, DSC provides critical information about its thermal stability and interactions with other components. researchgate.net The DSC curve of pure lapachol exhibits a distinct endothermic peak corresponding to its melting point. Research has reported the melting point of lapachol to be in the range of 138.3-140.3 °C and 141.9°C. scielo.brresearchgate.net The heat of fusion, which is the energy required to melt the substance, has also been determined from DSC analysis. researchgate.net

DSC is particularly valuable in the development of drug delivery systems. For instance, when lapachol is encapsulated in microparticles, DSC can reveal interactions between the drug and the polymer matrix. researchgate.net Changes in the melting peak of lapachol, such as a shift in temperature or a decrease in the heat of fusion, can indicate that the drug is dispersed within the polymer. researchgate.net

The thermal behavior of metal-based systems, such as those being investigated for sodium-ion batteries, has also been studied using DSC. rsc.orginnovationnewsnetwork.com For example, the thermal decomposition of the solid electrolyte interface (SEI) layer on electrodes can be analyzed, providing insights into the thermal stability of the battery components. rsc.org

Table 2: Thermal Properties of Lapachol Determined by DSC

Property Reported Value Reference
Melting Point138.3-140.3 °C scielo.br
Melting Point141.9 °C researchgate.net
Heat of Fusion82.47 J/g researchgate.net

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that uses a focused beam of electrons to produce detailed images of a sample's surface topography. mdpi.com It is an indispensable tool in materials science and nanotechnology for visualizing the morphology (shape and structure) and size of microscopic and nanoscopic particles. thermofisher.com

In research involving lapachol, SEM is utilized to characterize nanoparticles formulated with the compound or its derivatives. The synthesis of lapachol-metal nanoparticles, for example, relies on SEM to confirm their formation and to assess their size and shape. cabidigitallibrary.org Studies have reported the successful synthesis of silver and copper nanoparticles of lapachol, with SEM imaging revealing their dimensions. cabidigitallibrary.org For instance, one study found the size of silver nanoparticles to be around 6 nm and copper nanoparticles to be approximately 30 nm.

The morphology of nanoparticles is a critical parameter as it can influence their physical and chemical properties. SEM images can show whether nanoparticles are spherical, cycloidal, or have other shapes. cabidigitallibrary.org This information is crucial for understanding how these nanoparticles might interact with biological systems or function in various applications.

Furthermore, SEM can be used to observe the effects of substances on biological structures. For example, the morphological changes in bacterial cells after treatment with lapachol have been examined using SEM, providing visual evidence of its bactericidal effects. researchgate.net In the context of drug delivery, SEM is used to characterize the surface morphology of nanoparticles designed to carry therapeutic agents, such as those made from biodegradable polymers. mdpi.com

Table 3: SEM-Characterized Lapachol-Containing Nanoparticles

Nanoparticle Type Reported Size Reference
Silver-Lapachol Nanoparticles6 nm
Copper-Lapachol Nanoparticles30 nm

Mechanistic Investigations of Biological Activity

Enzymatic Target Identification and Inhibition Studies

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition in Cellular and Cell-Free Systems

Lapachol (B1674495), sodium salt, has been identified as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine (B1678525) synthesis pathway. nih.govmedchemexpress.com This pathway is crucial for the proliferation of rapidly dividing cells, such as lymphocytes, making DHODH a significant target for immunosuppressive and anti-inflammatory therapies. nih.govresearchgate.net

In cell-free assays, lapachol sodium salt demonstrates significant inhibitory effects on human DHODH (hDHODH) activity. nih.govresearchgate.net One study reported a half-maximal inhibitory concentration (IC₅₀) value of 0.13 μM, indicating its potency as a direct inhibitor of the enzyme. nih.gov Another study found that lapachol inhibited hDHODH with an IC₅₀ of 48 nM. acs.org The inhibitory mechanism is linked to the compound's ability to block the enzymatic activity of DHODH, which is essential for the conversion of dihydroorotate to orotate, a rate-limiting step in pyrimidine biosynthesis. nih.govmedchemexpress.com

The inhibitory effects of lapachol are also observed in cellular systems. Studies on murine and human lymphocytes have shown that lapachol inhibits their proliferation in a dose-dependent manner. nih.gov This anti-proliferative effect was reversed by the addition of uridine (B1682114), confirming that the mechanism of action is indeed the inhibition of the pyrimidine biosynthesis pathway. nih.govresearchgate.net This evidence underscores the biological relevance of DHODH inhibition by lapachol and its potential as an immunosuppressive agent. nih.govmedchemexpress.com

Table 1: Inhibitory Activity of Lapachol and its Sodium Salt on DHODH

Compound System Target IC₅₀ Value Reference
Lapachol, sodium salt Cell-free Human DHODH 0.13 μM nih.gov
Lapachol Cell-free Human DHODH 48 nM acs.org
Lapachol Cellular (Murine CD4 T cells) Proliferation Dose-dependent nih.govmedchemexpress.com
Lapachol Cellular (Human CD4 T cells) Proliferation Dose-dependent nih.gov

Interference with Cellular Respiratory Mechanisms and Electron Transport Systems

The biological activity of lapachol extends to its interaction with cellular respiratory mechanisms, particularly the mitochondrial electron transport chain. While direct studies on the sodium salt are limited in this specific context, research on lapachol provides insights into its potential effects. Naphthoquinones, the class of compounds to which lapachol belongs, are known to interfere with mitochondrial functions. nih.gov

Studies have suggested that lapachol can act as a vitamin K antagonist, which may have implications for the electron transport chain where vitamin K plays a role. nih.govnih.gov The interference with vitamin K-dependent pathways could indirectly affect cellular respiration. nih.gov Furthermore, some quinones are known to generate reactive oxygen species (ROS) through redox cycling, a process that can impact mitochondrial integrity and function. researchgate.netscielo.br The combination of lapachol with other agents has been shown to induce changes in mitochondrial volume, suggesting a direct or indirect effect on mitochondrial processes. nih.gov

Modulation of Vitamin K-Dependent Metabolic Pathways

Lapachol and its sodium salt have been identified as antagonists of vitamin K, thereby modulating metabolic pathways dependent on this vitamin. nih.govnih.govmedchemexpress.com Vitamin K is a crucial cofactor for the gamma-carboxylation of specific glutamate (B1630785) residues in a number of proteins, a post-translational modification essential for their function. researchgate.net These vitamin K-dependent proteins are involved in critical physiological processes, most notably blood coagulation. nih.govresearchgate.net

Research has demonstrated that lapachol is a potent inhibitor of two key enzymes in the vitamin K cycle: vitamin K epoxide reductase and the dithiothreitol-dependent vitamin K quinone reductase in rat liver microsomes. nih.gov This inhibition is similar to that of coumarin (B35378) anticoagulants like warfarin. nih.gov The anticoagulant activity of lapachol, observed in both rats and humans, is a direct consequence of this inhibition. nih.gov The promotion of metastasis at high doses of lapachol has also been linked to its vitamin K antagonism, which leads to a hypercoagulable state due to the reduction of protein C levels. nih.gov

Interaction with Topoisomerase Enzymes and Related Nuclear Processes

Lapachol has been shown to interact with topoisomerase enzymes, which are critical for managing the topological state of DNA during replication, transcription, and repair. nih.govnih.gov This interaction represents a significant mechanism for its cytotoxic and potential anticancer activities.

Studies have revealed that lapachol can inhibit both topoisomerase I (TOP I) and topoisomerase II (TOP II) activities. nih.gov In assays using supercoiled pBR322 DNA, lapachol prevented the relaxation of the DNA by these enzymes, indicating direct inhibition. nih.gov Furthermore, lapachol has been described as a TOP II poison, meaning it stabilizes the covalent complex between the enzyme and DNA, leading to DNA strand breaks. nih.gov While direct studies on the sodium salt are less common, derivatives of lapachol have also demonstrated significant inhibitory action on DNA-topoisomerase II-α. nih.govresearchgate.net The interaction of lapachol derivatives with calf thymus DNA has been confirmed through fluorimetric titration, suggesting a binding interaction that could interfere with nuclear processes. nih.govscielo.brresearchgate.net

Molecular Modeling and Computational Approaches to Ligand-Target Interaction

Molecular Flexible Docking Studies of Ligand-Enzyme Binding

Molecular docking studies have been instrumental in elucidating the binding mode of lapachol and its sodium salt to its enzymatic targets, particularly dihydroorotate dehydrogenase (DHODH). researchgate.netresearchgate.net These computational approaches provide a detailed view of the ligand-enzyme interactions at the atomic level, helping to explain the compound's inhibitory activity.

Docking simulations of lapachol within the active site of human DHODH (hDHODH) have revealed key interactions with specific amino acid residues. nih.govresearchgate.net These studies show that lapachol forms hydrogen bonds and has hydrophobic and polar contacts with residues in the enzyme's active site. researchgate.net For instance, interactions with residues such as Arg136 and Tyr356 have been identified, which are also observed with other known DHODH inhibitors. nih.gov The binding model suggests that the naphthoquinone scaffold of lapachol fits well within the inhibitor binding pocket of the enzyme. researchgate.netnih.gov These computational findings are consistent with the potent inhibitory activity observed in enzymatic assays, providing a structural basis for the mechanism of action of lapachol as a DHODH inhibitor. nih.govresearchgate.net

Semiempirical Molecular Orbital Calculations for Electronic Structure-Activity Correlation

To understand the relationship between the molecular properties of lapachol and its biological efficacy, semiempirical molecular orbital calculations have been employed. researchgate.nettau.ac.il One significant study utilized the Austin Model 1 (AM1) method to analyze lapachol and a series of 1,4-naphthoquinone (B94277) derivatives to correlate their electronic structure with activity against Walker 256 (W256) carcinosarcoma. researchgate.net

The calculations focused on several electronic indices, including the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), dipole moment, heat of formation, and atomic charges. The findings revealed that the coefficients of the HOMO, particularly at the carbon atoms of the side-chain double bond, have a significant influence on the compound's activity. researchgate.net Conversely, the LUMO was found to have apparently no importance in this specific biological action. researchgate.net This suggests that the mechanism of action against W256 likely involves the quinone acting as a reducing agent, with the π-electrons of the side-chain double bond playing a crucial role. researchgate.net

Multivariate statistical methods, such as Hierarchical Cluster Analysis (HCA) and Principal Component Analysis (PCA), were used to analyze the calculated data, which successfully separated the active compounds from the inactive ones. researchgate.net These computational approaches provide a theoretical framework for predicting the activity of new lapachol derivatives.

Table 1: Calculated Electronic Indices and Their Correlation with Biological Activity

Electronic Parameter Finding Implied Significance
HOMO Coefficients Significant influence on activity, especially for side-chain double bond carbons. researchgate.net The molecule likely acts as a reducing agent via its π-electrons.
LUMO Energy/Coefficients No apparent importance in determining activity. researchgate.net The primary mechanism is not driven by electron acceptance at the LUMO.

| Other Indices | Dipole moment, heat of formation, atomic charges were calculated. | Used in multivariate analysis to classify compounds. researchgate.net |

Investigation of Cellular Pathway Modulation (using non-human cell lines and isolated cellular components)

Lapachol, the active form of its sodium salt, has been identified as a potent inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). nih.govresearchgate.netnih.gov This enzyme is critical for the de novo synthesis of pyrimidine ribonucleotides, which are essential for the production of DNA and RNA. nih.govnih.gov The inhibition of DHODH is a key mechanism underlying the compound's antiproliferative effects. nih.govresearchgate.net

In a cell-free assay, lapachol sodium salt was shown to significantly inhibit the activity of human DHODH with a half-maximal inhibitory concentration (IC50) value of 0.13 μM. nih.govresearchgate.net The immunosuppressive and antiproliferative activities of lapachol are directly linked to this inhibition. nih.gov This was demonstrated in experiments where the supplementation of cell cultures with uridine, a pyrimidine nucleoside that bypasses the DHODH-catalyzed step, abrogated the antiproliferative effects of lapachol. nih.govresearchgate.net This finding confirms that the pyrimidine metabolic pathway is a primary target. nih.govresearchgate.net Computational molecular docking studies suggest that lapachol fits within the hydrophobic pocket of human DHODH, forming hydrogen bonds with key amino acid residues like Arg136 and Tyr356. researchgate.net

The naphthoquinone structure of lapachol is capable of undergoing redox cycling, a process that can lead to the formation of reactive oxygen species (ROS). rsc.orgbham.ac.uk While direct studies on sodium lapacholate are specific, research on organometallic complexes containing lapachol has shown that their mode of action involves inducing oxidative stress. rsc.org For instance, ruthenium(II) complexes of lapachol have been noted to induce apoptosis in human tumor cell lines through a mechanism involving significant oxidative stress. rsc.orgbham.ac.uk This suggests that the lapachol ligand itself is central to the generation of ROS. The production of ROS can create a state of cellular stress, potentially damaging cellular components and activating stress-response signaling pathways. frontiersin.orgmicrobialcell.com

Consistent with its role as an inhibitor of pyrimidine biosynthesis, lapachol has been shown to inhibit both DNA and RNA synthesis in neoplastic cells. researchgate.net By limiting the pool of available pyrimidine nucleotides, the compound effectively halts the processes of replication and transcription necessary for cell proliferation. nih.govmedchemexpress.com

Furthermore, investigations into lapachol derivatives and metal complexes indicate a direct interaction with DNA. researchgate.net Naphthoxazoles derived from lapachol have been studied as fluorescent probes that bind to DNA, likely through groove binding. scielo.br Metal complexes of lapachol have been shown to interact with and even cleave DNA, demonstrating the potential for the lapachol structure to be targeted to nucleic acids and induce damage. researchgate.net The generation of ROS by lapachol can also indirectly cause DNA damage, as ROS are known to oxidize DNA bases and the sugar-phosphate backbone. nih.gov

Lapachol demonstrates potent immunosuppressive activity by inhibiting the proliferation of both murine and human lymphocytes in vitro. nih.govresearchgate.net In studies using freshly isolated mouse CD4+ T cells stimulated to proliferate, lapachol caused a dose-dependent inhibition of their proliferation. nih.govresearchgate.net Similar results were observed with human CD4+ T cells isolated from the peripheral blood of healthy donors. nih.govresearchgate.net

Notably, lapachol exhibited a greater ability to suppress the proliferation of both human and murine CD4+ T cells when compared to leflunomide, another known DHODH inhibitor, at equivalent concentrations. nih.govresearchgate.net This antiproliferative effect is a direct consequence of the inhibition of DHODH, as the addition of uridine to the culture medium reversed the inhibition, thereby confirming the mechanism of action. nih.govresearchgate.net

Table 2: Summary of Lapachol's Effect on Lymphocyte Proliferation

Cell Type Experimental Model Finding
Murine CD4+ T Cells Isolated cells stimulated with anti-CD3/CD28. nih.govresearchgate.net Dose-dependent inhibition of proliferation. nih.govresearchgate.net
Human CD4+ T Cells Isolated peripheral blood lymphocytes stimulated with anti-CD3/CD28. nih.govresearchgate.net Dose-dependent inhibition of proliferation. nih.govresearchgate.net

| Mechanism Confirmation | Uridine supplementation in cell culture. nih.govresearchgate.net | The antiproliferative effect was abrogated, confirming DHODH inhibition as the cause. nih.govresearchgate.net |


In Vitro Biological Activity Studies in Research Models

Antiproliferative Research in Cancer Cell Lines

The potential of lapachol (B1674495) and its derivatives as antiproliferative agents has been explored in a multitude of cancer cell lines. These studies aim to elucidate the compound's ability to inhibit the growth and spread of cancer cells at a cellular level.

Lapachol has demonstrated significant inhibitory effects on the proliferation of various cancer cells in vitro. Research has shown that it can induce cell death and impede the growth of tumor cell lines in a dose-dependent manner. nih.gov For instance, in studies involving rat C6 glioma cells, lapachol exhibited strong inhibitory effects with a reported IC₅₀ (half-maximal inhibitory concentration) of 3.7 ± 1.4 μM. nih.gov The treatment of C6 cells with lapachol resulted in morphological changes, such as shrinking and elongated shapes, as well as a reduction in cell number. nih.gov

The cytotoxic activity of lapachol has been evaluated against a wide array of human cancer cell lines, including those from esophageal, lung, breast, prostate, colon, and skin cancers. ulb.ac.bemdpi.comresearchgate.net A study evaluating a series of 1,4-naphthoquinones found that lapachol displayed high activity against six different human cancer cell lines, with mean IC₅₀ values ranging from 15 to 22 μM. nih.gov Furthermore, its efficacy has been noted in urothelial carcinoma cell lines. mdpi.com While many studies focus on lapachol itself, derivatives have also been synthesized and tested. One synthetic derivative, APO-3, showed potent activity against the highly metastatic 4T1 murine breast cancer cell line with an IC₅₀ of 0.86 μM. nih.gov

Cell LineCancer TypeCompoundIC₅₀ (μM)Source
C6GliomaLapachol3.7 nih.gov
Various (6 lines)Human CancersLapachol15 - 22 nih.gov
4T1Murine Breast CancerAPO-3 (Lapachol Derivative)0.86 nih.gov

Beyond inhibiting proliferation, lapachol has been investigated for its ability to prevent metastasis, the spread of cancer cells to other parts of the body. nih.govscielo.br In vitro studies using cellular assays have provided insights into this potential. Research on B16-F10 melanoma cells, a highly metastatic cell line, has demonstrated the anti-metastatic properties of related compounds. ufc.brplos.org For instance, the derivative β-lapachone was found to suppress the metastatic abilities of B16F10 cells. plos.org Another study highlighted that a novel synthetic substance derived from lapachol, APO-3, showed potential in controlling the metastatic activity of 4T1 breast cancer cells. nih.gov The mechanisms behind these anti-metastatic effects are an active area of research, with some studies pointing to the inhibition of matrix metalloproteinases. mdpi.com

Inhibition of Cell Proliferation in diverse tumor cell models (e.g., HeLa, C6 glioma, various cancer cell lines)

Antimicrobial and Antifungal Research

Lapachol and its derivatives have been the subject of numerous studies for their activity against a broad spectrum of pathogenic microbes, including bacteria and fungi.

Lapachol has shown notable antibacterial activity, particularly against Gram-positive bacteria. jmb.or.krtaylorandfrancis.com Studies have reported its effectiveness against strains like Staphylococcus aureus, Enterococcus faecalis, and Bacillus subtilis. nih.govjmb.or.kr In contrast, its activity against Gram-negative bacteria such as Escherichia coli is generally weaker. jmb.or.krtaylorandfrancis.com The Minimum Inhibitory Concentration (MIC) of lapachol against S. aureus and E. faecalis has been reported as 0.52 μmol/mL. Research also indicates that lapachol inhibits the growth of Helicobacter pylori with a reported MIC of 4 µg/mL. taylorandfrancis.com

Derivatives of lapachol have been synthesized to enhance this antimicrobial activity. Thiosemicarbazone and semicarbazone derivatives, for example, exhibited potent activity against E. faecalis and S. aureus, with MICs of 0.05 and 0.10 µmol/mL, respectively. nih.govresearchgate.net These derivatives, however, were found to be inactive against Gram-negative bacteria.

Bacterial StrainCompoundMIC (μg/mL)Source
Staphylococcus aureusLapachol125.9 (0.52 µmol/mL)
Enterococcus faecalisLapachol125.9 (0.52 µmol/mL)
Helicobacter pyloriLapachol4 taylorandfrancis.com
Staphylococcus aureusLapachol thiosemicarbazone31.5 (0.10 µmol/mL) nih.gov
Enterococcus faecalisLapachol thiosemicarbazone15.7 (0.05 µmol/mL) nih.gov

The antifungal properties of lapachol have been evaluated against several human pathogens. While lapachol itself showed negligible activity against Candida albicans in one study (IC₅₀ >500 µM), it demonstrated superior activity against Paracoccidioides brasiliensis. jmb.or.kr The MIC for lapachol against most isolates of P. brasiliensis was 0.13 μmol/mL. taylorandfrancis.com

In studies involving Cryptococcus neoformans, lapachol exhibited an MIC value of ≥100 µg/mL. mdpi.com However, derivatives of lapachol have shown more promising results. The thiosemicarbazone and semicarbazone derivatives were active against the pathogenic yeast Cryptococcus gattii with MICs of 0.10 and 0.20 µmol/mL, respectively. nih.govresearchgate.net The thiosemicarbazone derivative was particularly effective against 11 clinical isolates of P. brasiliensis, with MICs ranging from 0.01-0.10 µmol/mL. nih.govresearchgate.net

Fungal/Yeast PathogenCompoundMIC (μmol/mL)Source
Paracoccidioides brasiliensisLapachol0.13 - 0.26 taylorandfrancis.com
Cryptococcus neoformansLapachol≥0.41 (≥100 µg/mL) mdpi.com
Cryptococcus gattiiLapachol thiosemicarbazone0.10 nih.govresearchgate.net
Paracoccidioides brasiliensis (isolates)Lapachol thiosemicarbazone0.01 - 0.10 nih.govresearchgate.net
Candida albicansLapachol>2064 (>500 µM) jmb.or.kr

Activity against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Enterococcus faecalis, Bacillus subtilis, H. pylori)

Antiparasitic Investigations

Lapachol and its derivatives have been identified as having significant potential against various parasites. nih.govscielo.br In vitro studies have demonstrated the leishmanicidal activity of lapachol against intracellular amastigotes of Leishmania (Viannia) braziliensis and against Leishmania amazonensis. nih.govwiley.com For L. amazonensis promastigotes, the lethal dose (LD₅₀) of lapachol at 24 hours was 75.60 µg/mL. researchgate.net The compound was also found to inhibit the survival of L. amazonensis amastigotes in a dose-dependent manner. nih.govresearchgate.net

Activity has also been reported against Trypanosoma cruzi, the agent of Chagas disease. thegoodscentscompany.com Furthermore, lapachol and its related naphthoquinones have shown a broad spectrum of antimalarial activity against the erythrocytic stages of Plasmodium falciparum. tandfonline.com In one study, lapachol exhibited an IC₅₀ of 20.5 ± 1.0 μM against the W2 strain of P. falciparum. tandfonline.com Research on other parasites includes the evaluation of lapachol against the larvae of Toxocara canis, where it demonstrated a 100% larvicidal/larvistatic activity at a concentration of 2 mg/mL, with a minimum larvicidal concentration (MLC) of 0.5 mg/mL. nih.gov

Activity against Leishmania Species (e.g., L. amazonensis, L. braziliensis promastigotes and amastigotes)

Lapachol and its salts have been the subject of research for their potential activity against various species of Leishmania, the protozoan parasites responsible for leishmaniasis. In vitro studies have demonstrated the compound's effects on both the promastigote (the motile, flagellated form found in the insect vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of the parasite.

Research has shown that lapachol exhibits activity against Leishmania amazonensis promastigotes, with reported 50% inhibitory concentration (IC50) values varying between studies. One study documented an IC50 of 5.2 µg/mL against L. amazonensis promastigotes researchgate.net. Another study reported a lethal dose (LD50) for lapachol against L. amazonensis promastigotes at 75.60 µg/mL after 24 hours of incubation nih.gov. Furthermore, the inhibitory concentration (IC50) at 24 hours for lapachol was found to be 76.62 µg/mL (316.25 µM) nih.gov. In addition to its effect on promastigotes, lapachol has been shown to inhibit the survival of L. amazonensis amastigotes. At a concentration of 82.28 µg/mL, lapachol inhibited the survival rate of amastigotes by 83.11% nih.gov.

Studies have also investigated the activity of lapachol and its derivatives against Leishmania braziliensis. The potassium salt of lapachol, a soluble derivative, has been evaluated against metacyclic promastigotes of L. braziliensis scielo.br. In one study, lapachol demonstrated an IC50 value of 11.9 µg/mL against L. braziliensis promastigotes researchgate.net. Another study reported that lapachol was effective in vitro against intracellular amastigotes of L. braziliensis scielo.br.

The mechanism of action of these compounds against Leishmania is thought to involve the induction of oxidative stress and apoptosis-like cell death in the parasites nih.gov.

Table 1: In Vitro Activity of Lapachol against Leishmania Species

Leishmania SpeciesParasite StageCompoundMetricValueReference
L. amazonensisPromastigotesLapacholIC505.2 µg/mL researchgate.net
L. amazonensisPromastigotesLapacholLD50 (24h)75.60 µg/mL nih.gov
L. amazonensisPromastigotesLapacholIC50 (24h)76.62 µg/mL nih.gov
L. amazonensisAmastigotesLapachol% Inhibition83.11% at 82.28 µg/mL nih.gov
L. braziliensisPromastigotesLapacholIC5011.9 µg/mL researchgate.net
L. braziliensisPromastigotesPotassium Salt-Active scielo.br
L. braziliensisAmastigotesLapachol-Active scielo.br

Activity against Plasmodium Species (e.g., P. Knowles, P. falciparum)

The potential antimalarial properties of lapachol and its derivatives have been explored against human malaria parasites. In vitro studies have primarily focused on Plasmodium falciparum, the species responsible for the most severe form of malaria.

Research on the direct activity of lapachol against P. falciparum has yielded varied results. One study reported that lapachol exhibited very low activity, with only a 20% inhibition of schizogony at the concentrations tested nih.gov. However, derivatives of lapachol have shown more promising results. For instance, phenazine (B1670421) derivatives synthesized from lapachol demonstrated significant in vitro activity against chloroquine-resistant strains of P. falciparum, with 50% inhibitory concentrations (IC50) ranging from 1.67 to 9.44 µM nih.gov.

Information regarding the in vitro activity of lapachol or its sodium salt specifically against Plasmodium knowlesi, a simian malaria parasite that can also infect humans, is not extensively available in the reviewed scientific literature. While in vitro culture systems for P. knowlesi are utilized in antimalarial drug research, specific data on its susceptibility to lapachol sodium salt is scarce nih.gov.

Table 2: In Vitro Activity of Lapachol and its Derivatives against Plasmodium falciparum

CompoundP. falciparum StrainMetricValueReference
LapacholNot specified% Inhibition of schizogony20% nih.gov
Phenazine derivatives of lapacholChloroquine-resistantIC501.67 - 9.44 µM nih.gov

Activity against Trypanosoma cruzi

Lapachol and its derivatives have been investigated for their trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies have shown that these compounds can inhibit the growth and viability of different developmental stages of the parasite.

Derivatives of lapachol have been demonstrated to be active against the infective trypomastigote blood forms of T. cruzi nih.gov. Research has shown that both natural and synthetic derivatives of lapachol inhibit the growth of epimastigotes (the replicative form in the insect vector) and the viability of trypomastigotes nih.gov. The mechanism of action is suggested to be related to the generation of free radicals and oxidative stress within the parasite nih.gov. While a range of lapachol derivatives have been synthesized and tested, specific IC50 values for the sodium salt of lapachol are not consistently reported across studies researchgate.netnih.govuchile.cl.

Molluscicidal Activity against Intermediate Hosts (e.g., Biomphalaria glabrata)

In addition to its antiparasitic properties, lapachol and its salts have been evaluated for their molluscicidal activity. This is relevant in the context of schistosomiasis, a parasitic disease where freshwater snails, such as those from the Biomphalaria genus, act as intermediate hosts for the Schistosoma parasite.

The potassium salt of lapachol has demonstrated strong molluscicidal activity against Biomphalaria glabrata and its egg masses nih.gov. In one study, the IC50 values for the potassium salt of lapachol were 2.70 ppm for the adult snails and 1.43 ppm for their egg masses nih.gov. Another study reported that the potassium salt of lapachol showed significant molluscicidal activity with a 90% lethal concentration (LC90) of less than 7 ppm for adult snails and less than 3 ppm for egg masses nih.gov. The sodium salt of lapachol has also been noted in the context of these studies, often prepared from aqueous solutions of the respective hydroxides scielo.br.

Table 3: Molluscicidal Activity of Lapachol Salts against Biomphalaria glabrata

CompoundTargetMetricValueReference
Potassium salt of lapacholAdult snailsIC502.70 ppm nih.gov
Potassium salt of lapacholEgg massesIC501.43 ppm nih.gov
Potassium salt of lapacholAdult snailsLC90< 7 ppm nih.gov
Potassium salt of lapacholEgg massesLC90< 3 ppm nih.gov

Anti-inflammatory Effects in Cellular Models

Modulation of Inflammatory Mediators and Cytokines (e.g., IL-17A, IFN-γ, IL-4)

Lapachol and its sodium salt have been investigated for their potential anti-inflammatory and immunomodulatory effects. Research in cellular models has explored the ability of these compounds to modulate the production of key cytokines involved in inflammatory responses, such as Interleukin-17A (IL-17A), Interferon-gamma (IFN-γ), and Interleukin-4 (IL-4).

A study focusing on experimental autoimmune arthritis synthesized the sodium salt of lapachol to enhance its solubility for in vivo and in vitro testing researchgate.net. In this research, splenocytes from mice with antigen-induced arthritis were stimulated in the presence of lapachol. The results showed a significant reduction in the production of IL-17A and IFN-γ by these cells. Notably, IL-4 was not detected in the supernatant of the stimulated cells in this particular experimental setup researchgate.net. This suggests that lapachol can modulate T-cell responses, particularly those associated with Th1 (IFN-γ) and Th17 (IL-17A) cell lineages, which are crucial in the pathogenesis of certain autoimmune and inflammatory diseases nih.govclinexprheumatol.org. The balance between these cytokines is critical in determining the nature and outcome of an immune response nih.gov. While high salt (sodium chloride) concentrations have been shown to influence Th17 cell differentiation and function, the effects of lapachol sodium salt appear to be tied to the lapachol molecule itself rather than the sodium ion nih.govarchivesofmedicalscience.com.

Preclinical Investigations in Animal Models

Immunosuppressive and Anti-arthritic Effects in Autoimmune Models

Lapachol (B1674495) has been identified as a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme critical for pyrimidine (B1678525) biosynthesis in lymphocytes. researchgate.netnih.gov This mechanism is the basis for its immunosuppressive properties, which have been evaluated in established animal models of rheumatoid arthritis. researchgate.netnih.gov By inhibiting DHODH, lapachol effectively suppresses lymphocyte proliferation, a key driver of autoimmune pathology. researchgate.netnih.gov

Studies in Collagen-Induced Arthritis (CIA) Models

The collagen-induced arthritis (CIA) model in mice is a widely used preclinical model for rheumatoid arthritis. nih.gov In studies utilizing this model, treatment with lapachol has been shown to significantly reduce the progression of the disease. researchgate.netnih.gov This was evidenced by a notable decrease in the clinical score of arthritis, as well as reduced articular tissue damage and inflammation. researchgate.netnih.gov The anti-arthritic effects observed in the CIA model are attributed to the immunosuppressive activity of lapachol, stemming from its inhibition of lymphocyte proliferation. researchgate.netnih.gov

Studies in Antigen-Induced Arthritis (AIA) Models

Similar to the CIA model, the antigen-induced arthritis (AIA) model is another important tool for studying the pathogenesis and treatment of rheumatoid arthritis. researchgate.netnih.gov In the AIA model, lapachol treatment also demonstrated significant therapeutic potential. researchgate.netnih.gov Oral administration of lapachol led to a marked reduction in leucocyte infiltration into the knee joint of mice with AIA. medchemexpress.com This reduction in inflammatory cell influx is a key indicator of the compound's anti-arthritic efficacy. researchgate.netnih.govmedchemexpress.com The findings from AIA models further support the role of lapachol as an immunomodulatory agent with the potential to ameliorate autoimmune arthritis. researchgate.netnih.gov

Antiparasitic Efficacy in Animal Host Models

The antiparasitic properties of lapachol and its derivatives have been investigated against several significant human pathogens in various animal models. These studies have aimed to determine the in vivo efficacy of these compounds in controlling parasitic infections.

Evaluation against Leishmania amazonensis in vivo models

Studies investigating the in vivo efficacy of lapachol against Leishmania amazonensis, a causative agent of cutaneous leishmaniasis, have yielded mixed results. While some research has shown that lapachol and its derivatives possess in vitro activity against Leishmania species, translating this to in vivo effectiveness has been challenging. wiley.comscielo.brnih.gov

In one study using a hamster model, oral administration of lapachol did not prevent the development of lesions induced by L. braziliensis infection, despite showing an anti-amastigote effect in vitro. nih.gov It has been suggested that in vivo, lapachol might be metabolized into an inactive form or could potentially inhibit the microbicidal functions of macrophages. nih.gov However, another study reported that a derivative, isolapachol (B14169658) acetate (B1210297), was active in an in vivo model against L. amazonensis. scielo.br These conflicting findings highlight the complexity of in vivo drug action and the need for further research to understand the factors influencing the antiparasitic activity of lapachol and its analogues in a living host.

Chemoprophylactic Studies against Schistosoma mansoni in Murine Models

Chemoprophylactic studies in murine models have demonstrated the potential of lapachol and its sodium salt in preventing infection by Schistosoma mansoni, the parasite responsible for schistosomiasis.

When administered in the diet of mice, lapachol significantly reduced worm burdens, with protection rates increasing with the duration of feeding. ajtmh.org A 0.9% lapachol diet for 24 hours resulted in an 80% reduction in infection, which increased to 96.9% after three days of feeding. ajtmh.org The sodium salt of lapachol, when added to the drinking water at a concentration of 0.5%, also led to a reduction in infection rates, ranging from 26.7% to 72.6%. ajtmh.orgcapes.gov.br

The protective mechanism appears to be related to the secretion of lapachol onto the skin, likely via the sebaceous glands, where it acts as a topical barrier, preventing the penetration of cercariae. ajtmh.org This mode of action suggests a novel approach to schistosomiasis prevention.

Anticancer Activity in Preclinical Tumor Models

The anticancer properties of lapachol have been extensively studied in various preclinical tumor models, demonstrating its potential as an antitumor agent. nih.govnih.govbenthamopen.com

In a study on a 4T1 breast cancer tumor model in BALB/c mice, a nanoemulsion formulation of lapachol (NE-LAP) exhibited higher antitumor activity compared to the free drug. nih.gov This enhanced efficacy was attributed to the improved pharmacokinetic profile of the nanoformulation, which showed prolonged blood circulation and increased tumor affinity. nih.gov

In vivo Studies of Tumor Growth Inhibition and Regression

The antitumor effects of lapachol and its derivatives have been demonstrated in several in vivo cancer models. These studies highlight the compound's ability to inhibit tumor proliferation and induce apoptosis.

For instance, lapachol has shown significant growth inhibitory effects in a rat C6 glioma model. researchgate.net Research indicates that lapachol can inhibit the proliferation of C6 glioma cells and induce apoptosis and DNA damage in a dose-dependent manner. researchgate.net This antitumor activity is linked to its ability to inhibit both topoisomerase I and topoisomerase II, crucial enzymes for DNA replication and repair in cancer cells. researchgate.net

In a study involving Lewis lung cancer in C57BL/6 mice, lapachol effectively suppressed tumor growth. nih.gov The mechanism behind this was identified as the reversal of M2-like macrophage polarization, which in turn improves the immunosuppressive tumor microenvironment. nih.gov By activating the NF-κB signaling pathway, lapachol was shown to reverse the polarization of these macrophages, enabling them to kill cancer cells. nih.gov

Furthermore, in a mouse model of metastatic melanoma using B16BL6 cells, lapachol, acting as a vitamin K antagonist, demonstrated in vivo anticancer activity. researchgate.net

Table 1: Summary of In Vivo Tumor Growth Inhibition Studies

Animal ModelCancer TypeKey Findings
Wistar RatsC6 GliomaLapachol inhibited tumor growth, induced apoptosis, and was associated with the inhibition of topoisomerase I and II activities. researchgate.net
C57BL/6 MiceLewis Lung CancerLapachol suppressed tumor growth by reversing M2-like macrophage polarization via the NF-κB signaling pathway. nih.gov
MiceB16BL6 Metastatic MelanomaLapachol exhibited anticancer activity, acting as a vitamin K antagonist. researchgate.net

Assessment of Anti-metastatic Activity in Animal Models

The ability to prevent or reduce the spread of cancer cells, known as metastasis, is a critical aspect of anticancer therapy. Lapachol and its sodium salt have been evaluated for their anti-metastatic potential in various animal models.

In a study using the B16BL6 mouse metastatic melanoma model, the effects of lapachol on experimental metastasis were examined. researchgate.net The results were complex, showing that a single high, toxic dose of lapachol administered before tumor cell injection promoted metastasis. researchgate.net This effect was linked to its vitamin K antagonist activity, which can induce a hypercoagulable state. researchgate.net Conversely, serial oral administration of low, non-toxic doses of lapachol was found to weakly but significantly suppress metastasis through an unknown mechanism. researchgate.net This suggests a dose-dependent dual effect on metastasis.

Another study highlighted that lapachol has the potential to reduce metastasis in other models as well. researchgate.net The improved efficacy of certain formulations is thought to stem from better cellular uptake and higher drug concentrations at the tumor site, leading to decreased lung metastases. researchgate.net

Table 2: Anti-metastatic Activity of Lapachol in Animal Models

Animal ModelCancer TypeKey Findings
MiceB16BL6 Metastatic MelanomaA single high dose promoted metastasis, while serial low doses suppressed it. researchgate.net
Various ModelsNot SpecifiedPotential to reduce metastasis, particularly with formulations that enhance drug delivery to the tumor. researchgate.net

Pharmacological Characterization in Preclinical Research (Mechanistic and Disposition Focus)

Understanding the stability, conversion, and distribution of a compound within the body is crucial for its development as a therapeutic agent.

Stability and Conversion Dynamics in Biological Media (e.g., plasma, acid media)

To enhance its solubility for in vivo studies, lapachol is often converted to its sodium salt. nih.gov The stability of lapachol sodium salt has been assessed in biological fluids. One study analyzed its stability in plasma and acidic media, simulating stomach conditions, using ultra-performance liquid chromatography. nih.gov

The process of creating the sodium salt involves treating lapachol with a saturated aqueous sodium carbonate solution, leading to the rapid formation and precipitation of the lapachol sodium salt. mdpi.comresearchgate.net This salt can then be used for further investigations.

Systemic Exposure and Tissue Distribution in Animal Models (e.g., brain intake)

The distribution of a drug throughout the body determines its efficacy and potential toxicity. Studies have investigated the tissue distribution of lapachol in animal models.

One study found that lapachol was able to cross the blood-brain barrier in a rat model. researchgate.net This is a significant finding, as many potential neurotherapeutics are unable to penetrate this protective barrier. Understanding the tissue distribution is critical for assessing the toxicological profile of a compound, as the tissue-to-plasma ratio can indicate the risk of accumulation and potential adverse effects. nih.gov Animal models, such as rats, are often used for these studies due to their anatomical and metabolic similarities to humans. nih.gov

The analysis of lapachol concentration in plasma samples has been carried out using validated UPLC-MS/MS methods, with pharmacokinetic data for the sodium salt being described by a one-compartmental model. researchgate.net

Structure Activity Relationship Sar Studies

Systematic Analysis of Structural Modifications and Their Impact on Biological Activity

Systematic modifications of the lapachol (B1674495) structure have provided valuable insights into the chemical features essential for its biological activity. Key areas of modification include the hydroxyl group at the C2 position, the isoprenyl side chain at the C3 position, and the aromatic and quinone rings. unicamp.br

Modification of the C2-Hydroxyl Group: The hydroxyl group at the C2 position is a critical determinant of activity. Its replacement with an alkoxy group, for instance, has been shown to increase cytotoxicity against various cancer cell lines. mdpi.com The synthesis of 2-O-alkyl derivatives has yielded compounds with high cytotoxicity, while their effect on non-cancerous cells was comparable to the standard drug etoposide. mdpi.com Furthermore, introducing alkynyloxy or aryloxy substituents at the C2 position enhances antifungal activity. mdpi.com

Modification of the C3-Side Chain: The nature of the substituent at the C3 position significantly influences biological activity. Studies have shown that the introduction of an ether or thioether group at this position increases antibacterial activity. mdpi.com Conversely, substituents containing nitrogen atoms, such as amines, alkylamines, arylamines, or N-heterocyclic groups, tend to diminish this activity. mdpi.com

Modifications of the Naphthoquinone Core: Changes to the naphthoquinone ring system also have a profound impact. For instance, the synthesis of novel ortho- and para-naphthoquinone derivatives bearing a phenolic hydroxyl or sulfonamide moiety has been explored. nih.gov It was found that ortho-naphthoquinones with a phenolic hydroxyl group exhibited greater antiproliferative activity than those without. nih.gov

Cyclization of the Side Chain: Cyclization of the isoprenyl side chain of lapachol leads to the formation of α-lapachone and β-lapachone, which exhibit distinct biological profiles. ulb.ac.be These cyclized derivatives have demonstrated superior antitumor activity compared to the parent compound, lapachol. ulb.ac.be

Introduction of Halogens: The incorporation of halogen atoms into the naphthoquinone structure can enhance biological activity. For example, 2-bromo-5-hydroxy-1,4-naphthoquinone and 2-chloro-5,8-dihydroxy-1,4-naphthoquinone have shown potent activity against Staphylococcus aureus and Candida krusei, respectively. researchgate.net

The following table summarizes the impact of various structural modifications on the biological activity of lapachol derivatives:

Structural Modification Impact on Biological Activity Reference Compound(s)
Replacement of C2-OH with alkoxy groupIncreased cytotoxicity against cancer cells2-O-alkyl derivatives
Introduction of C2-alkynyloxy/aryloxy groupsIncreased antifungal activity2-alkynyloxy/aryloxy derivatives
Introduction of C3-ether/thioether groupsIncreased antibacterial activity3-ether/thioether derivatives
Introduction of C3-nitrogen containing groupsDecreased antibacterial activity3-amino/alkylamino derivatives
Presence of a phenolic hydroxyl groupGreater antiproliferative activity in ortho-naphthoquinonesPhenolic ortho-naphthoquinones
Cyclization of the side chainSuperior antitumor activityα-lapachone, β-lapachone
HalogenationPotent antibacterial and antifungal activity2-bromo-5-hydroxy-1,4-naphthoquinone

Computational and Quantum Chemical Analysis of Electronic Structure and Activity Correlation

Computational and quantum chemical methods are powerful tools for elucidating the relationship between the electronic structure of lapachol derivatives and their biological activity. These approaches provide insights into molecular properties that are difficult to determine experimentally.

Quantum chemical calculations, such as those using the AMI semiempirical method, have been employed to investigate the correlation between electronic structural parameters and the activity of lapachol and its derivatives. unicamp.br One of the key findings from these studies is the significant influence of the Highest Occupied Molecular Orbital (HOMO) coefficients on biological activity. unicamp.brresearchgate.net

Specifically, the HOMO coefficients for the carbon atoms of the side-chain double bond in lapachol derivatives have been shown to be crucial for their activity. unicamp.brresearchgate.net A higher electron density in the side-chain double bond and terminal groups is associated with increased activity. scielo.br This suggests that the biological mechanism may involve the quinone acting as a reducing agent through the participation of the π-electrons of the side-chain double bond. researchgate.net In contrast, the Lowest Unoccupied Molecular Orbital (LUMO) appears to have little to no importance in determining the activity of these compounds. unicamp.brresearchgate.net

Furthermore, density functional theory (DFT) calculations have indicated that an increase in HOMO energy leads to higher cytotoxic activities in some naphthoquinone derivatives. mdpi.com This is because the HOMO energy reflects a molecule's electron-donating ability, a key factor in the redox cycling mechanisms often attributed to the bioactivity of quinones. frontiersin.orgnih.gov

Application of Chemometric Methods for Predictive Modeling of Biological Activity (e.g., K-Nearest Neighbors, SIMCA)

Chemometric methods, which utilize multivariate statistics, are instrumental in building predictive models for the biological activity of lapachol derivatives based on their structural and electronic properties. unicamp.br Techniques like K-Nearest Neighbors (KNN) and Soft Independent Modeling of Class Analogy (SIMCA) have been successfully applied to classify these compounds as active or inactive. unicamp.brresearchgate.net

In one study, a dataset of 26 1,4-naphthoquinone (B94277) derivatives was analyzed using KNN and SIMCA to predict their activity against carcinosarcoma Walker 256. unicamp.br The KNN model, built using three nearest neighbors, was able to classify the compounds with high accuracy. unicamp.br Similarly, the SIMCA method, which constructs principal component models for each class, effectively discriminated between active and inactive compounds. unicamp.br

These chemometric approaches often use electronic descriptors derived from quantum mechanical calculations, such as HOMO coefficients, as input variables. scielo.brscielo.br Exploratory data analysis techniques like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are first used to identify patterns and separate active from inactive compounds. unicamp.brresearchgate.net The insights gained from these analyses are then used to build the predictive KNN and SIMCA models. unicamp.br

The successful application of these methods demonstrates their potential in the rational design of new, more potent lapachol derivatives by predicting their biological activity before synthesis. unicamp.brresearchgate.net

Comparative Studies with Related Naturally Occurring and Synthetic Naphthoquinones and Derivatives

The biological activities of lapachol and its derivatives are often evaluated in comparison to other naturally occurring and synthetic naphthoquinones to understand their relative potency and mechanisms of action.

Lapachol is a naturally occurring 1,4-naphthoquinone, a class of compounds that also includes lawsone, juglone, and plumbagin. redalyc.orgscielo.org.coijpsm.com While these compounds share a common naphthoquinone core, the nature and position of their substituents lead to differences in their biological profiles. For instance, lapachol and lawsone are both hydroxy-1,4-naphthoquinones but differ in the side chain at the C3 position, which significantly impacts their activity. researchgate.net

Studies comparing lapachol with its cyclized derivatives, α-lapachone and β-lapachone, have shown that the latter often exhibit enhanced cytotoxic activity against various cancer cell lines. nih.govinca.gov.brresearchgate.net For example, while human leukemic cell lines were highly insensitive to lapachol and α-lapachone, pentacyclic 1,4-naphthoquinone derivatives showed significant cytotoxicity. nih.govinca.gov.brresearchgate.net This suggests that the structural rigidity and electronic properties conferred by the cyclization are crucial for their enhanced bioactivity.

Furthermore, the activity of lapachol derivatives has been compared to that of other synthetic naphthoquinones. For example, a series of 8-hydroxynaphtho[2,3-b]thiophene-4,9-diones, which are structurally related to lapacho quinones, were synthesized and evaluated for their ability to suppress keratinocyte hyperproliferation. acs.org Some of these synthetic analogs showed potency comparable to the antipsoriatic agent anthralin. acs.org

These comparative studies are essential for identifying the most promising lead compounds for further development and for elucidating the specific structural features that govern the diverse biological activities of the broader naphthoquinone family.

Future Research Directions and Emerging Applications

Development of Advanced Delivery Systems for Enhanced Research Compound Efficacy

The inherent physicochemical properties of Lapachol (B1674495), such as its poor aqueous solubility, can limit its research applications. To overcome these limitations, the development of advanced delivery systems is a crucial area of future research. These systems aim to improve the bioavailability, stability, and targeted delivery of the compound.

Nanoparticles and Liposomes:

Nano-drug delivery systems, such as nanoparticles and liposomes, offer a promising approach to enhance the therapeutic potential of compounds like Lapachol for research purposes. rsc.orgnih.gov Liposomes are vesicular structures made of lipid bilayers that can encapsulate both hydrophilic and hydrophobic molecules, making them versatile carriers. mdpi.comnih.govekb.eg Similarly, solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are being explored to improve the delivery of various bioactive compounds. nih.govmdpi.com

A study focused on developing a long-circulating Lapachol nanoparticle (LPC-LP) system demonstrated significant improvements in the compound's pharmacokinetic profile. rsc.org This formulation exhibited a sustained and controlled release of Lapachol. rsc.org The use of such nanoformulations can lead to enhanced efficacy in preclinical models. rsc.org For instance, Lapachol-loaded liposomes (LPC-LP) showed a decreased IC50 value on C6 glioma cells compared to free Lapachol, indicating improved cytotoxic effects against these cells in a laboratory setting. rsc.org

Future research in this area will likely focus on optimizing the composition and characteristics of these delivery systems to achieve even greater efficacy and target specificity. This includes exploring different types of lipids, surfactants, and polymers to create more stable and efficient nanoformulations. nih.govnih.gov The ultimate goal is to design delivery systems that can effectively transport Lapachol, sodium salt to its intended target sites while minimizing off-target effects.

Exploration of Synergistic Effects in Preclinical Combinatorial Research

Investigating the synergistic effects of this compound in combination with other agents is a promising avenue for future preclinical research. google.com This approach aims to identify combinations that can enhance the desired biological activity while potentially reducing the required concentrations of individual compounds.

The concept of synergistic combinations is well-established in drug discovery and can lead to improved outcomes in various research models. nih.gov For example, combining different therapeutic agents can target multiple pathways involved in a disease process, making the treatment more effective. nih.gov

Future preclinical studies could explore the combination of this compound with a wide range of compounds, including other natural products, conventional chemotherapeutic agents, and targeted therapies. The selection of combination partners would be guided by the known mechanisms of action of the individual compounds. For instance, combining Lapachol, which has been shown to inhibit topoisomerase I, with other agents that target different aspects of cell proliferation could lead to enhanced anticancer activity in laboratory settings. google.com

In-depth Investigation of Metabolic Pathways and In Vivo Transformation Mechanisms

A thorough understanding of the metabolic fate of this compound is essential for interpreting preclinical data and for the design of future studies. Research in this area will focus on elucidating the metabolic pathways and in vivo transformation mechanisms of the compound.

Upon administration, this compound is rapidly converted to its neutral form, Lapachol. nih.govresearchgate.net Pharmacokinetic studies have shown that the plasma profiles of Lapachol and its sodium salt are identical after intravenous administration, following a two-compartmental open model. nih.gov This indicates a rapid in vivo conversion.

Future investigations should aim to identify the specific enzymes and metabolic pathways involved in the biotransformation of Lapachol. This could involve in vitro studies using liver microsomes and other subcellular fractions, as well as in vivo studies in animal models to identify and quantify the metabolites. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) will be instrumental in this research. rsc.orgnih.gov

Furthermore, understanding how factors such as species differences, genetic polymorphisms in drug-metabolizing enzymes, and co-administered compounds might influence the metabolism of this compound will be crucial. This knowledge will aid in the design of more effective and predictable preclinical experiments. The kidney plays a crucial role in sodium metabolism, a process regulated by a complex interplay of various factors, including dopamine (B1211576) produced in the renal proximal tubule cells. nih.gov Noninvasive techniques like ultra-high-field MRI are being developed to quantify intracellular sodium concentration, which could provide insights into tissue viability and metabolic processes. nih.gov

Advancing Understanding of Target-Specific Mechanisms and Selectivity

While Lapachol has been shown to interact with multiple cellular targets, a more profound understanding of its target-specific mechanisms and selectivity is needed. Future research should focus on identifying the primary molecular targets of this compound and elucidating the downstream signaling pathways that mediate its biological effects.

One of the known targets of Lapachol is dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.govresearchgate.netnih.gov Inhibition of DHODH by Lapachol has been shown to suppress lymphocyte proliferation, suggesting a potential mechanism for its immunomodulatory effects observed in preclinical models of arthritis. nih.govresearchgate.netnih.gov Lapachol has also been reported to inhibit topoisomerase I, an enzyme involved in DNA replication and repair. google.com

Future research should employ a range of modern techniques to further dissect the mechanism of action of this compound. These could include:

Proteomics and Transcriptomics: To identify global changes in protein and gene expression in response to treatment.

Chemical Proteomics: To directly identify the protein targets of Lapachol.

Structural Biology: To determine the three-dimensional structure of Lapachol in complex with its targets, which can provide insights into the molecular basis of its activity. acs.org

Cell-Based Assays: To validate the functional consequences of target engagement in relevant cellular models. doi.org

A key aspect of this research will be to investigate the selectivity of Lapachol for its targets in cancer cells versus normal cells. Understanding the basis of this selectivity will be crucial for the design of new analogs with improved therapeutic indices. mdpi.com

Strategic Design and Optimization of Novel Lead Compounds for Drug Discovery

The development of new drugs is a complex process that often begins with a "lead compound," a small molecule showing promise for treating a specific condition. numberanalytics.com The information gathered from mechanistic and metabolic studies on this compound will be invaluable for the strategic design and optimization of novel lead compounds for drug discovery. numberanalytics.comjetir.org The goal of this research is to create new chemical entities with enhanced potency, selectivity, and improved pharmacokinetic properties. numberanalytics.comnih.gov

The process of lead optimization involves modifying the chemical structure of the lead compound to improve its desired characteristics. numberanalytics.comresearchgate.net For Lapachol, this could involve:

Synthesis of Analogs: Creating a library of derivatives by modifying the naphthoquinone core or the isoprenyl side chain. mdpi.comsci-hub.se The synthesis of these new compounds can be achieved through various chemical reactions. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies: Systematically evaluating the biological activity of the synthesized analogs to identify the key structural features required for potency and selectivity. numberanalytics.com

Computational Modeling: Using molecular docking and other computational tools to predict the binding of new analogs to their targets and to guide the design process. numberanalytics.com

The development of novel compounds derived from Lapachol has already shown promise. For example, some Lapachol analogs have demonstrated significantly higher anticancer effects than the parent compound in preclinical studies. sci-hub.se Furthermore, the coordination of Lapachol to metal ions, such as ruthenium, has been shown to enhance its cytotoxic activity. researchgate.net

Future efforts in this area will focus on a more rational and target-driven approach to drug design, leveraging the increasing knowledge of Lapachol's mechanism of action. The ultimate aim is to develop new drug candidates based on the Lapachol scaffold with superior efficacy and safety profiles for further preclinical and potential clinical development. nih.govnih.gov

Q & A

Q. What standardized methods are recommended for synthesizing and isolating lapachol sodium salt from natural sources?

Lapachol sodium salt is synthesized via alkaline extraction from Tabebuia spp. heartwood. A saturated aqueous sodium carbonate solution is added to plant material, forming the sodium salt, which is then acid-precipitated using HCl. The crude product is purified via recrystallization (hexane) or column chromatography . For industrial-scale synthesis, lawsone (2-hydroxy-1,4-naphthoquinone) is alkylated with 3,3-dimethylallyl bromide in dimethyl sulfoxide, yielding lapachol derivatives .

Q. How can researchers validate the purity and concentration of lapachol sodium salt in experimental samples?

High-performance thin-layer chromatography (HPTLC) with toluene-ethyl acetate-glacial acetic acid (8.5:1.5:0.02 v/v/v) is validated for quantification (linear range: 10–130 µg, R² = 0.9973). Detection at 254 nm achieves LOD 0.028 µg and LOQ 0.086 µg . For pharmacokinetic studies, ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) offers sensitivity (LLOQ: 0.5 ng/mL) and rapid analysis (<5 minutes) .

Q. What experimental models are used to assess lapachol’s antimicrobial efficacy, and what are its key findings?

Lapachol exhibits broad-spectrum antimicrobial activity:

  • Bacteria : MIC 1.56–25 mg/mL against Helicobacter pylori, Staphylococcus, and Bacillus spp. .
  • Fungi : Comparable to amphotericin B against Candida albicans and Cryptococcus neoformans (MIC ~2.5 µg/mL) via membrane disruption .
  • Viruses : Anti-HSV-1 activity (EC₅₀ 2.5 µg/mL, selectivity index 33.2) via inhibition of viral replication .

Q. What in vitro and in vivo models demonstrate lapachol’s anticancer potential?

  • In vitro : Dose-dependent inhibition of glioma (C6 cells), prostate (PC-3), and colon (Lovo) cancer cells .
  • In vivo : Reduced tumor volume in glioma-bearing rats (50 mg/kg, 76% inhibition) and suppressed metastasis in HeLa cells (400 µg/mL) via altered protein profiles .

Q. How is lapachol’s mechanism of action against cancer cells characterized at the molecular level?

Lapachol inhibits glycolysis by binding pyruvate kinase M2 (PKM2) at its regulatory domain (binding energy: -9.34 kcal/mol, inhibition constant 141.86 nM). This disrupts cancer cell metabolism, favoring apoptosis, particularly in BRAF/NRAS-mutant melanoma .

Advanced Research Questions

Q. What strategies address lapachol’s poor bioavailability and toxicity in preclinical studies?

Long-circulating liposomal nanoparticles (LPC-LP) enhance solubility and brain distribution (AUC brain/plasma ratio: 0.028% → 4.2%). Formulated via orthogonal design (85.92 nm particle size, 92.52% encapsulation), LPC-LP reduces IC₅₀ by 40% in glioma models . Toxicity mitigation includes dose optimization (≤150 mg/kg in rats) to avoid hepatotoxicity (elevated Gamma GT, GPT) .

Q. How does lapachol synergize with other agents to enhance anticancer effects?

Combining lapachol (50 µM) with 2,4-dinitrophenol (DNP) increases apoptosis in NRAS-mutant melanoma by 60%. Synergy with phenformin (mitochondrial inhibitor) is proposed to target both glycolysis and oxidative phosphorylation .

Q. What structural insights explain lapachol’s differential binding to molecular targets like PKM2 and PfHSP70?

Molecular docking reveals lapachol binds PKM2 via 19 residues (ASN43, ARG105, PHE469) in domain C, inhibiting tetramer formation . In contrast, weak binding to Plasmodium PfHSP70-1 (-7.2 kcal/mol) vs. PfHSP70-x (-10.1 kcal/mol) correlates with antimalarial selectivity, driven by hydrophobic interactions with VAL32/LEU34 .

Q. How do contradictory findings on lapachol’s therapeutic window inform dose optimization?

While 100–150 mg/kg reduces paw edema (76–85%) and abscess formation (38–57%) in rats, doses >200 mg/kg cause reproductive toxicity and hepatobiliary damage . Pharmacokinetic modeling (t₁/₂ plasma: 2.1 h; brain: 0.8 h) supports controlled-release formulations to maintain efficacy .

Q. What methodologies resolve discrepancies in lapachol’s reported LD₅₀ and bioactivity across studies?

Variability in LD₅₀ (e.g., β-lapachone vs. lapachol) stems from purity differences in early studies. Standardization via RP-HPLC (>98% purity) and validated UFLC-MS/MS assays reduces batch-to-batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.